Silylhydroboranes: Borane-Triethylamine Complex serves as a precursor for the synthesis of Silylhydroboranes (Si-H-B) compounds. These are valuable intermediates in organic synthesis, particularly for hydroboration reactions that introduce a boron-hydrogen bond across unsaturated carbon-carbon bonds [].
Meso-Triarylsubporphyrins: This complex plays a role in the preparation of Meso-Triarylsubporphyrins, which are specific types of porphyrin molecules with potential applications in catalysis and materials science [].
Borane-Triethylamine Complex is being explored for its potential in developing efficient liquid-phase hydrogen storage materials. Hydrogen, a clean energy carrier, poses challenges in storage due to its low density at ambient conditions. This complex offers possibilities for reversible hydrogen storage and release at moderate temperatures [].
Reducing Agent: The complex can be used in the ethanolysis of amine-borane adducts, generating a reducing system applicable in various chemical reactions [].
Functionalization of Nanomaterials: Borane-Triethylamine Complex has been investigated for the photochemical hydroboration and oxidation of single-walled carbon nanotubes, potentially leading to new functionalized nanomaterials with tailored properties [].
Boron-Containing Materials: This complex serves as a reactant for the synthesis of N-heterocyclic carbene borane complexes and Boron Carbide Nitride films through low-pressure chemical vapor deposition (CVD) processes []. These materials hold promise in various applications, including organic electronics and advanced ceramics.
Origin: TEA-BH3 is formed by the reaction of Lewis acidic borane (BH3) with Lewis basic triethylamine (N(C2H5)3) []. This interaction creates a dative covalent bond between the empty orbital on boron and the lone pair on nitrogen.
Significance: TEA-BH3 is a versatile reagent used in various organic syntheses due to its reducing properties and ability to form different boron-containing functionalities [].
Molecular Structure Analysis
TEA-BH3 adopts a trigonal planar geometry around the boron atom (sp2 hybridization) with three hydrogen atoms and a nitrogen atom from triethylamine bonded to it []. The triethylamine moiety is attached to the boron via a dative bond.
Chemical Reactions Analysis
Synthesis: As mentioned earlier, TEA-BH3 is formed by the Lewis acid-base reaction between borane and triethylamine:BH3 + N(C2H5)3 → BH3•N(C2H5)3 []
Decomposition: TEA-BH3 readily decomposes upon heating or in the presence of protic solvents (containing OH groups) to release hydrogen gas and triethylamine-borane complexes:BH3•N(C2H5)3 → BH2(N(C2H5)3) + H2 []
Reduction Reactions: TEA-BH3 serves as a mild reducing agent in organic synthesis. It can reduce various functional groups, including aldehydes, ketones, imines, and epoxides, to their corresponding alcohols or amines []. Here's an example of aldehyde reduction:RCHO + BH3•N(C2H5)3 → RCH2OH + BH2(N(C2H5)3) []
Physical And Chemical Properties Analysis
Melting Point: -4 °C (lit.) [].
Boiling Point: 97 °C/12 mmHg (lit.) [].
Density: 0.777 g/mL at 25 °C (lit.) [].
Solubility: Soluble in organic solvents like diethyl ether, THF, and dichloromethane [].
Stability: Air and moisture sensitive, decomposes upon heating [].
Mechanism of Action (Not Applicable)
TEA-BH3 does not have a specific biological function and its mechanism of action is not relevant in this context.
Toxicity: Limited data available on its specific toxicity. However, it is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
Flammability: Flammable liquid [].
Reactivity: Reacts violently with water and strong oxidizing agents [].
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